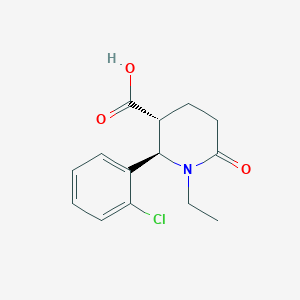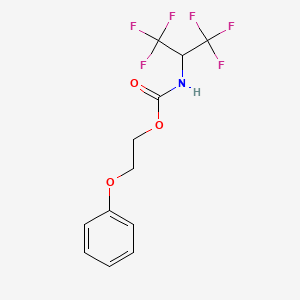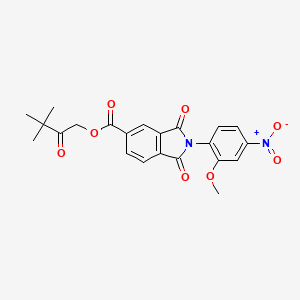
(2R,3R)-2-(2-Chloro-phenyl)-1-ethyl-6-oxo-piperidine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3R)-2-(2-Chloro-phenyl)-1-ethyl-6-oxo-piperidine-3-carboxylic acid is a synthetic organic compound with a complex structure It is characterized by the presence of a piperidine ring, a phenyl group substituted with a chlorine atom, and a carboxylic acid functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-2-(2-Chloro-phenyl)-1-ethyl-6-oxo-piperidine-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Introduction of the Phenyl Group: The phenyl group with a chlorine substituent is introduced via a nucleophilic aromatic substitution reaction.
Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, often using carbon dioxide as the source of the carboxyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, catalysts, and continuous flow systems to enhance reaction efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
(2R,3R)-2-(2-Chloro-phenyl)-1-ethyl-6-oxo-piperidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
(2R,3R)-2-(2-Chloro-phenyl)-1-ethyl-6-oxo-piperidine-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (2R,3R)-2-(2-Chloro-phenyl)-1-ethyl-6-oxo-piperidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2R,3R)-2-(2-Bromo-phenyl)-1-ethyl-6-oxo-piperidine-3-carboxylic acid: Similar structure with a bromine substituent instead of chlorine.
(2R,3R)-2-(2-Fluoro-phenyl)-1-ethyl-6-oxo-piperidine-3-carboxylic acid: Similar structure with a fluorine substituent instead of chlorine.
Uniqueness
(2R,3R)-2-(2-Chloro-phenyl)-1-ethyl-6-oxo-piperidine-3-carboxylic acid is unique due to its specific substitution pattern and the presence of the chlorine atom, which can influence its reactivity and interactions with biological targets
Propriétés
Formule moléculaire |
C14H16ClNO3 |
|---|---|
Poids moléculaire |
281.73 g/mol |
Nom IUPAC |
(2R,3R)-2-(2-chlorophenyl)-1-ethyl-6-oxopiperidine-3-carboxylic acid |
InChI |
InChI=1S/C14H16ClNO3/c1-2-16-12(17)8-7-10(14(18)19)13(16)9-5-3-4-6-11(9)15/h3-6,10,13H,2,7-8H2,1H3,(H,18,19)/t10-,13+/m1/s1 |
Clé InChI |
UTNODEZXXNTXPV-MFKMUULPSA-N |
SMILES isomérique |
CCN1[C@H]([C@@H](CCC1=O)C(=O)O)C2=CC=CC=C2Cl |
SMILES canonique |
CCN1C(C(CCC1=O)C(=O)O)C2=CC=CC=C2Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2,6-dimethylphenyl)-3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzamide](/img/structure/B15151703.png)
![Benzene, [(hexylsulfinyl)methyl]-](/img/structure/B15151712.png)

![N-(3,5-dichloro-2-hydroxy-4-methylphenyl)-2-[4-(2-phenylpropan-2-yl)phenoxy]acetamide](/img/structure/B15151729.png)
![2-{4-[(Furan-2-ylcarbonyl)oxy]phenyl}-2-oxoethyl 5-oxo-1-[(phenylcarbonyl)amino]pyrrolidine-3-carboxylate](/img/structure/B15151740.png)
![4-[4-(Butylcarbamoyl)anilino]-4-oxobut-2-enoic acid](/img/structure/B15151747.png)
![Ethyl 4-{[7-(4-methoxyphenyl)-5-phenylpyrrolo[2,3-D]pyrimidin-4-YL]amino}piperidine-1-carboxylate](/img/structure/B15151751.png)
![3-(1,3-Dimethylpyrazol-4-yl)-5-[(1-methylpyrazol-4-yl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B15151752.png)
![2-(7-ethyl-1H-indol-3-yl)-2-oxo-N-[4-(prop-2-en-1-yloxy)phenyl]acetamide](/img/structure/B15151758.png)
![N~2~-{4,6-bis[(2,4-dimethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-methoxyphenyl)glycinamide](/img/structure/B15151768.png)


![N-[2-(benzyloxy)-1,1,1,3,3,3-hexafluoropropan-2-yl]acetamide](/img/structure/B15151795.png)
![1-Ethyl-3-[4-(3-ethylbenzimidazol-3-ium-1-yl)butyl]benzimidazol-1-ium](/img/structure/B15151801.png)
